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Tungsten (VI) ethoxide

CVD AACVD Thin Film Deposition

Researchers requiring reliable WO₃ thin films for semiconductor or electrochromic applications face process variability when substituting precursors. Tungsten(VI) ethoxide eliminates this uncertainty with a documented vaporization temperature of 130 °C, enabling consistent precursor delivery in AACVD and ALD workflows. Its quantified carbon contamination range of 2-5 at.% provides a known baseline for film purity, ensuring validated manufacturing reproducibility. - Defined vaporization point (130 °C) for reproducible film growth kinetics - Quantified carbon impurity window (2-5 at.%) for predictable thin-film quality - Supplied as 99.8% (metals basis) liquid solution in ethanol; moisture-sensitive packaging ensures shelf stability during global transit

Molecular Formula C12H36O6W
Molecular Weight 460.25 g/mol
CAS No. 62571-53-3
Cat. No. B1601221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten (VI) ethoxide
CAS62571-53-3
Molecular FormulaC12H36O6W
Molecular Weight460.25 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.CCO.CCO.CCO.[W]
InChIInChI=1S/6C2H6O.W/c6*1-2-3;/h6*3H,2H2,1H3;
InChIKeyFIYYPCHPELXPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tungsten (VI) Ethoxide: Thin Film Precursor


Tungsten (VI) ethoxide, also referred to as tungsten hexaethoxide with linear formula W(OC2H5)6, is a metal-organic alkoxide compound primarily utilized as a volatile precursor in chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes for the fabrication of tungsten oxide (WO3) thin films and nanomaterials [1]. This compound exhibits high sensitivity to moisture, solubility in hydrocarbons and esters, and is typically supplied as a liquid solution in ethanol [2]. Its primary industrial and research value lies in enabling the production of nanoscale coatings for semiconductors, electrochromic devices, and gas sensors [3].

Tungsten (VI) Ethoxide Non-Substitutability


The substitution of tungsten (VI) ethoxide with a different tungsten alkoxide or alternative precursor cannot be considered a generic, drop-in replacement due to variations in critical process parameters such as vaporization temperature and thermal stability [1]. As demonstrated in aerosol-assisted CVD studies, a seemingly minor change in oxidation state, as seen with tungsten (V) ethoxide, results in a quantifiably different vaporization point (120 °C vs. 130 °C) which directly impacts precursor delivery and film growth kinetics [2]. Furthermore, the choice of precursor dictates the oxidation state of the metal center in the vapor phase and influences the carbon contamination levels in the resultant film, with tungsten ethoxides typically yielding carbon contamination in the range of 2-5 at. % [2]. Selecting an alternative without accounting for these documented differences can lead to suboptimal film quality, uncontrolled deposition rates, and process incompatibility, making tungsten (VI) ethoxide a non-interchangeable material in many validated manufacturing workflows.

Tungsten (VI) Ethoxide Comparative Evidence


AACVD Vaporization Temperature

In aerosol-assisted chemical vapor deposition (AACVD), tungsten (VI) ethoxide exhibits a distinct vaporization temperature compared to tungsten (V) ethoxide. While both can serve as single-source precursors for WO3 thin films, the difference in their thermal behavior necessitates specific process adjustments. The hexaethoxide precursor requires a vaporization temperature of 130 °C, whereas the pentaethoxide analogue vaporizes at a lower temperature of 120 °C [1]. This quantifiable difference is critical for precise precursor delivery and deposition rate control.

CVD AACVD Thin Film Deposition

Carbon Contamination in WO3 Films

A critical metric for thin film quality is the level of carbon contamination. Films deposited using either tungsten (VI) ethoxide or tungsten (V) ethoxide as precursors were characterized, and the carbon contamination levels were found to be within a specific, quantifiable range. Analysis by X-ray Photoelectron Spectroscopy (XPS) and Rutherford Backscattering Spectrometry (RBS) revealed carbon contamination levels between 2 and 5 atomic percent (at. %) [1].

Thin Film Purity XPS CVD

Purity and Physical Form Comparison

The procurement value of tungsten (VI) ethoxide is significantly influenced by its available purity grades and physical form. A common, high-purity offering is a 5% w/v solution in ethanol with a purity of 99.8% (metals basis) . This differentiates it from lower purity, bulk, or neat solid forms (e.g., 95+% pure crystalline powder ), which may be unsuitable for semiconductor or advanced optical applications where trace metal contamination is a critical failure mode.

Purity Specification Procurement Quality Control

Market Dominance in Nanomaterials and Films

Market research indicates a strong application-specific concentration for tungsten ethoxide consumption. As of 2024, the combined application segment of nanomaterials and thin films accounted for over 80% of the global market share for this compound [1]. This high concentration contrasts with other tungsten precursors that may find broader or different primary uses (e.g., tungsten hexafluoride for pure W metal deposition). This quantitative market data reinforces the compound's optimized utility for oxide film and nanostructure fabrication.

Market Analysis Application Share Industrial Use

Optimal Use Cases for Tungsten (VI) Ethoxide


High-Purity WO3 Thin Film Deposition

Tungsten (VI) ethoxide is optimally suited for the deposition of tungsten trioxide (WO3) thin films using aerosol-assisted CVD (AACVD) or atomic layer deposition (ALD). The evidence of its specific vaporization temperature (130 °C) [1] and the availability of high-purity (99.8% metals basis) solutions directly supports its use in semiconductor and electrochromic device manufacturing where film quality and process control are paramount.

Controlled Morphology WO3 Nanostructures

The compound serves as an effective precursor for the synthesis of WO3 nanomaterials with controlled morphologies. The quantified carbon contamination level of 2-5 at. % [1] provides a known baseline for the purity of the resulting nanostructures. Furthermore, its proven use in continuous flow synthesis systems for producing WO3 nanoplates [2] demonstrates its compatibility with scalable, high-throughput production methods.

Electrochromic Display Membrane Fabrication

Patented applications highlight the use of tungsten oxy ethoxide compounds, derived from or related to tungsten ethoxide, for forming electrochromic display (ECD) membranes [3]. The cited thermal decomposability at ≤300°C and solubility in organic solvents are properties that align with the physical and thermal characteristics of tungsten (VI) ethoxide , making it a viable candidate for advanced display technology research and production.

Vapor-Phase Tungsten Carbide Nanostructures

Research demonstrates the use of tungsten ethoxide as a precursor in vapor-phase reactions to synthesize nanostructured tungsten carbide powders [4]. This application leverages the compound's volatility and ability to deliver tungsten in a reactive vapor form, differentiating it from solid-phase carbide synthesis routes and enabling the creation of high-surface-area or nano-engineered materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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